5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,2,4-oxadiazole ring substituted with a chlorine atom at the 5-position and a fluorophenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with different substituents at the 5-position.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds formed through cross-coupling.
Scientific Research Applications
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: Development of pesticides and herbicides.
Materials Science: Use in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-phenyl-1,2,4-oxadiazole
- 3-(2-Fluorophenyl)-1,2,4-oxadiazole
- 5-Bromo-3-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both chlorine and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXUDYJVLXHJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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